1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclopentyl group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the pyrrolidinone ring. Pyrrolidinones are known for their versatile reactivity and are commonly found in both natural products and synthetic compounds with potent biological activities .
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Industry: The compound is used in the production of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A basic pyrrolidinone structure without the cyclopentyl and hydroxymethyl groups.
N-methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-2,5-diones: Compounds with additional functional groups at the second and fifth positions of the pyrrolidinone ring
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-7-8-5-10(13)11(6-8)9-3-1-2-4-9/h8-9,12H,1-7H2 |
InChI Key |
VXTFDSXIUJNDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CO |
Origin of Product |
United States |
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